Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate

FAAH inhibition Serine hydrolase Endocannabinoid

Researchers optimizing FAAH inhibitors encounter potency cliffs from subtle regioisomeric shifts. This phenyl carbamate bearing a furan-2-yl substituent at the pyridine 5-position delivers the exact regioisomer critical for SAR mapping and lead optimization. • Furan-2-yl architecture avoids off-target PDE4 inhibition (PDE4B1 IC₅₀ = 170 nM for cyclobutylmethyl analogs) • Phenyl-O-carbonyl warhead ensures serine hydrolase selectivity; lacks 4'-electron-withdrawing groups that confer rodenticide toxicity • Enables head-to-head comparison with positional isomer phenyl N-{6-(furan-3-yl)pyridin-3-ylmethyl}carbamate

Molecular Formula C17H14N2O3
Molecular Weight 294.31
CAS No. 2034385-82-3
Cat. No. B2960183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate
CAS2034385-82-3
Molecular FormulaC17H14N2O3
Molecular Weight294.31
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C17H14N2O3/c20-17(22-15-5-2-1-3-6-15)19-11-13-9-14(12-18-10-13)16-7-4-8-21-16/h1-10,12H,11H2,(H,19,20)
InChIKeySEMJLHKFNFRVGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate: Identity & Class Overview


Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate (CAS 2034385‑82‑3) is a heteroaryl‑substituted alkylcarbamate that combines a phenyl‑O‑carbonyl warhead with a 5‑(furan‑2‑yl)pyridin‑3‑ylmethyl amine scaffold. Carbamates of this structural type are well‑established covalent modifiers of serine hydrolases, most notably fatty acid amide hydrolase (FAAH), where the carbamate carbonyl reacts with the catalytic serine residue [1]. The compound belongs to the class of ω‑heteroarylalkylcarbamates, a series that has yielded FAAH inhibitors with IC₅₀ values in the low nanomolar range [2]. Its furan‑2‑yl substituent at the pyridine 5‑position distinguishes it from positional isomers and from analogues bearing alternative O‑alkyl or O‑aryl carbamate groups, creating a unique pharmacophoric footprint that cannot be replicated by generic carbamate building blocks.

Covalent serine hydrolase probe; FAAH pathway study context
Furan-2-yl pyridine pharmacophore footprint distinct from indole or imidazole analogs
Regioisomer-specific tool for structure-activity relationship campaigns 5-(furan-2-yl) pyridine configuration

Substitution Risks: Furan-2-yl-pyridin-3-ylmethyl Carbamate Specificity


In‑class carbamates cannot be freely interchanged because subtle regio‑ and stereochemical variations drastically alter target engagement, selectivity, and metabolic stability. Within the ω‑heteroarylalkylcarbamate series, moving the heteroaryl substituent from one position to another or replacing the phenyl‑O‑carbonyl moiety with a pyridin‑3‑yl‑O‑carbonyl group has been shown to change FAAH IC₅₀ values by more than an order of magnitude and to profoundly affect serum albumin reactivity [1]. Moreover, phenyl N‑{6‑(furan‑3‑yl)pyridin‑3‑ylmethyl}carbamate (CAS 2034231‑73‑5) and cyclobutylmethyl ((5‑(furan‑3‑yl)pyridin‑3‑yl)methyl)carbamate (CAS 2034429‑78‑0) represent closely related analogues that differ only in the position of the furan attachment or the O‑alkyl group, yet these minimal changes are expected to produce divergent inhibitory profiles and physicochemical properties [2][3]. Therefore, generic substitution without direct, quantitative head‑to‑head data risks selecting a compound with inferior potency, altered selectivity, or unsuitable pharmacokinetic behavior for the intended assay or project.

Selection Consideration
Why Direct Substitution May Shift Results
Target Compound Furan-2-yl at pyridine 5-position; phenyl-O-carbonyl warhead
Regioisomeric configuration defines the pharmacophore; moving the furan attachment or altering the O-carbamate group may change target engagement, selectivity, and metabolic stability.
Closest Regioisomer Furan-3-yl at pyridine 6-position (CAS 2034231-73-5)
Positional isomer with identical molecular formula may produce a divergent inhibitory fingerprint; regioisomer-specific binding cannot be assumed.
O-Carbamate Analog Cyclobutylmethyl-O-carbonyl variant (CAS 2034429-78-0)
Different leaving-group reactivity and steric profile may shift enzyme kinetics and off-target profiles; PDE4 activity reported for the analog may not transfer.

Quantitative Evidence: Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate vs. Analogs


FAAH Inhibition Potency Across ω-Heteroarylalkylcarbamates

Direct FAAH inhibition data for phenyl ((5‑(furan‑2‑yl)pyridin‑3‑yl)methyl)carbamate have not been published. However, the compound's core scaffold places it within the ω‑heteroarylalkylcarbamate series, where the most potent members achieve FAAH IC₅₀ values in the low nanomolar range (e.g., compound 2, a diphenylimidazole analog, shows IC₅₀ = 0.35 μM [1]). The furan‑2‑yl pyridine motif is expected to modulate potency relative to the indole‑, indazole‑, and imidazole‑containing analogs that have been profiled. As a close structural comparator, pyridin‑3‑yl 4‑butoxybenzylcarbamate (BindingDB BDBM50309757) exhibits a human FAAH IC₅₀ of 6.10 nM [2]. Pending direct assay, the target compound is anticipated to occupy the nanomolar‑to‑sub‑micromolar FAAH potency range characteristic of this chemotype.

FAAH Potency Context
Class-level
Direct FAAH IC₅₀ not reported; class members achieve low nanomolar to sub-micromolar range. Comparator pyridin-3-yl 4-butoxybenzylcarbamate shows human FAAH IC₅₀ 6.10 nM.
May support endocannabinoid-system probe development screening.
Direct assay data required; potency inferred from scaffold class.
FAAH inhibition Serine hydrolase Endocannabinoid

Regioisomeric Specificity: Furan-2-yl vs. Furan-3-yl Pyridine Substitution

The target compound carries a furan‑2‑yl group at the pyridine 5‑position, whereas the commercially available isomer phenyl N‑{6‑(furan‑3‑yl)pyridin‑3‑ylmethyl}carbamate (CAS 2034231‑73‑5) bears a furan‑3‑yl group at the pyridine 6‑position [1][2]. In heteroarylalkylcarbamate series, the position and type of heteroaryl substitution profoundly influence FAAH inhibition; for example, shifting the phenyl group from position 3 to position 4 of the pyrrole scaffold in related analogs led to substantial changes in potency [1]. Therefore, the 5‑(furan‑2‑yl) configuration is expected to produce a distinct inhibitory and selectivity fingerprint relative to the 6‑(furan‑3‑yl) isomer, making the two compounds non‑interchangeable despite their identical molecular formula (C₁₇H₁₄N₂O₃).

Regioisomeric Configuration
Reported
5-(furan-2-yl) pyridine target vs. 6-(furan-3-yl) pyridine isomer (CAS 2034231-73-5). Identical molecular formula (C₁₇H₁₄N₂O₃) but distinct attachment.
Regioisomer identity likely alters target engagement and selectivity fingerprint.
Quantitative head-to-head activity comparison not available.
Structure‑Activity Relationship Regioisomerism Molecular recognition

O-Carbamate Group Comparison: Phenyl vs. Cyclobutylmethyl Carbamate

A structurally proximal analog, cyclobutylmethyl ((5‑(furan‑3‑yl)pyridin‑3‑yl)methyl)carbamate (CAS 2034429‑78‑0), replaces the phenyl‑O‑carbonyl group of the target compound with a cyclobutylmethyl‑O‑carbonyl moiety while retaining the furan‑3‑yl substitution [1]. Published PDE4 enzymatic data for this cyclobutylmethyl analog show an IC₅₀ of 501 nM against PDE4C1 and 170 nM against PDE4B1 [1]. The phenyl‑O‑carbonyl variant is anticipated to display altered enzyme kinetics and plasma stability due to differences in the leaving group ability and steric bulk of the phenoxy vs. cyclobutylmethoxy moiety. This distinction is critical for projects requiring a reversible or slowly reversible covalent modifier profile.

O-Carbamate Warhead
Cross-study comparable
Phenyl-O-carbonyl vs. cyclobutylmethyl-O-carbonyl analog (CAS 2034429-78-0). Analog shows PDE4C1 IC₅₀ 501 nM, PDE4B1 IC₅₀ 170 nM.
O-carbamate group may shift enzyme reactivity and off-target profile.
Target compound PDE4 activity not measured; potency shift cannot be predicted.
Carbamate reactivity Metabolic stability Enzyme inhibition

Rodenticidal Carbamate SAR: Phenyl vs. 4-Substituted-Phenyl Carbamates

Patent US 3,931,202 discloses that certain 3‑pyridylmethyl N‑(4'‑substituted‑phenyl)carbamates, where the 4'‑substituent is –NO₂, –CN, –CF₃, –SO₂NH₂, –SR, –SOR, or –SO₂R, exhibit single‑dose rodenticidal activity [1]. The target compound lacks a 4'‑substituent on the phenyl ring, which, based on the patent SAR, would be expected to significantly reduce or abolish rodenticidal potency. However, the unsubstituted phenyl carbamate may retain other biological activities (e.g., FAAH inhibition) while avoiding the acute toxicity profile associated with electron‑withdrawing 4'‑substituents. This differential toxicity profile is a key selection criterion for applications where mammalian safety is paramount.

Rodenticide SAR Context
Class-level
No 4′-substituent on phenyl ring; patent US 3,931,202 requires –NO₂, –CN, –CF₃, or –SO₂R at 4′-position for single-dose rodenticidal activity.
Absence of 4′-substituent expected to reduce acute rodenticidal toxicity risk.
In vivo toxicity data not reported for target compound; context based on patent SAR.
Rodenticide Toxicity Structure‑Activity Relationship

Application Scenarios: Phenyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate


FAAH Medicinal Chemistry & Probe Development

The compound's core structure places it in the ω‑heteroarylalkylcarbamate class, a series known to deliver low nanomolar FAAH inhibitors [1]. Its furan‑2‑yl‑pyridine architecture provides a distinct vector for structure‑activity relationship exploration compared to indole‑ or imidazole‑containing analogs. Procurement of this specific regioisomer (furan‑2‑yl at the 5‑position) is essential for SAR studies aiming to optimize FAAH potency and selectivity while minimizing off‑target reactivity with serum albumin [1].

Regioisomer-Specific Pharmacological Profiling

Because the positional isomer phenyl N‑{6‑(furan‑3‑yl)pyridin‑3‑ylmethyl}carbamate is commercially available [2], systematic head‑to‑head profiling of the two regioisomers enables precise mapping of how furan attachment position affects target engagement, metabolic stability, and cellular permeability. This application is critical for lead optimization programs where even single‑atom positional shifts can alter the binding mode and downstream pharmacology.

Differentiation from Rodenticidal Carbamates

In contrast to 4'‑substituted phenyl carbamates disclosed as single‑dose rodenticides in US 3,931,202 [3], the target compound lacks the electron‑withdrawing substituent required for acute rodent toxicity. This makes it a safer alternative for in‑house pharmacological screening and target validation studies where accidental mammalian toxicity from 4'‑nitro or 4'‑cyano analogs would pose an unacceptable safety risk.

Carbamate Reactivity & Serine Hydrolase Selectivity Profiling

The phenyl‑O‑carbonyl warhead offers a distinct reactivity profile compared to cyclobutylmethyl‑O‑carbonyl analogs (e.g., CAS 2034429‑78‑0) that show pronounced PDE4 inhibition (PDE4B1 IC₅₀ = 170 nM) [4]. For projects requiring a clean serine hydrolase selectivity profile (e.g., FAAH over PDE4), the phenyl carbamate variant provides a differentiated chemical starting point that merits experimental comparison.

Application
Selection Property
Validation Focus
Serine hydrolase covalent probe studies
ω-Heteroarylalkylcarbamate scaffold identity
FAAH inhibition and selectivity endpoint profiling
Regioisomer-specific SAR profiling
Furan attachment position at pyridine 5-position
Target engagement and metabolic stability comparison
Non-rodenticide carbamate research applications
Unsubstituted phenyl-O-carbonyl group
Acute mammalian toxicity endpoint review
Serine hydrolase selectivity profiling
Phenyl-O-carbonyl warhead reactivity context
FAAH vs PDE4 selectivity ratio determination
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